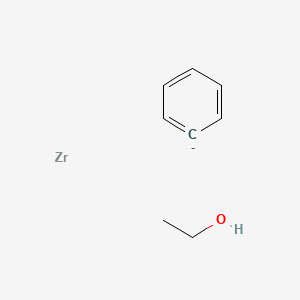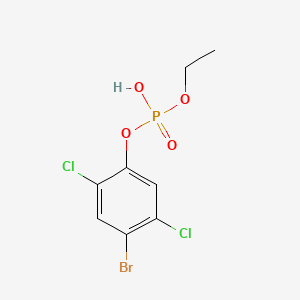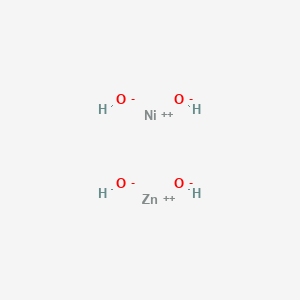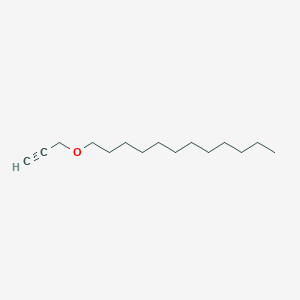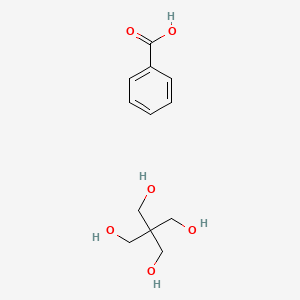
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol: , also known as pentaerythritol, is an organic compound with the molecular formula C(CH₂OH)₄. It is a white crystalline solid that is odorless and has a high melting point. Pentaerythritol is a polyol, specifically a tetrol, and is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaerythritol is typically synthesized through a base-catalyzed multiple addition reaction between acetaldehyde and three equivalents of formaldehyde to form pentaerythrose. This intermediate then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield pentaerythritol and formate ion .
Industrial Production Methods: In industrial settings, pentaerythritol is produced using formaldehyde and acetaldehyde as raw materials. The reaction is carried out at temperatures between 40°C and 70°C in the presence of an alkaline catalyst. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is then evaporated under vacuum, cooled, and filtered to obtain the final pentaerythritol .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol undergoes various chemical reactions, including esterification, oxidation, and substitution. It is easily esterified with common organic acids and can form diacetals with aldehydes and ketones in the presence of anhydrous ferrous sulfate as a catalyst .
Common Reagents and Conditions:
Esterification: Organic acids
Oxidation: Various oxidizing agents
Substitution: Suitable halogenating agents
Major Products:
Esterification: Pentaerythritol esters
Oxidation: Corresponding oxidized products
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Pentaerythritol is a versatile compound with numerous applications in scientific research and industry. It is used as a building block for the synthesis of explosives, plastics, paints, and cosmetics. In organic and medicinal chemistry, it serves as a substrate for multicomponent reactions to produce polyfunctionalized derivatives . Additionally, pentaerythritol is employed in the preparation of flame retardant polymers and as an additive in the synthesis of UV-cured polyurethane dispersions .
Mecanismo De Acción
The mechanism of action of pentaerythritol involves its ability to act as a polyol, providing multiple hydroxyl groups for chemical reactions. These hydroxyl groups can participate in various chemical transformations, such as esterification and oxidation, making pentaerythritol a valuable intermediate in the synthesis of complex molecules .
Comparación Con Compuestos Similares
- Neopentane
- Neopentyl alcohol
- Neopentyl glycol
- Trimethylolethane
- Orthocarbonic acid
Comparison: Pentaerythritol is unique among these compounds due to its four hydroxyl groups, which provide greater reactivity and versatility in chemical synthesis. While neopentane and its derivatives have similar structural features, pentaerythritol’s multiple hydroxyl groups make it particularly useful in the production of polyfunctionalized compounds and industrial applications .
Propiedades
Número CAS |
39449-02-0 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
benzoic acid;2,2-bis(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C5H12O4/c8-7(9)6-4-2-1-3-5-6;6-1-5(2-7,3-8)4-9/h1-5H,(H,8,9);6-9H,1-4H2 |
Clave InChI |
BGDXTDXIWWBMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


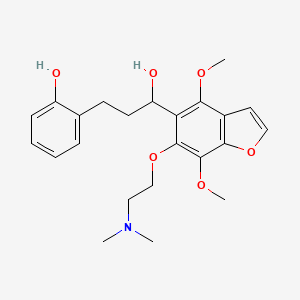

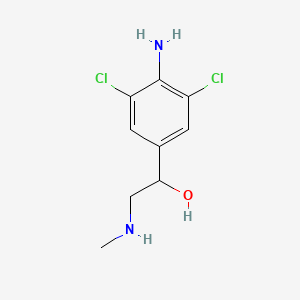
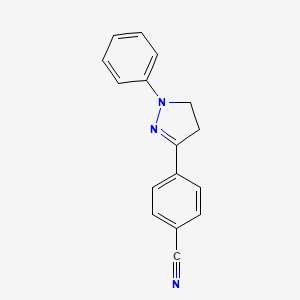
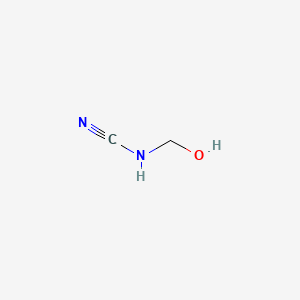
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)

